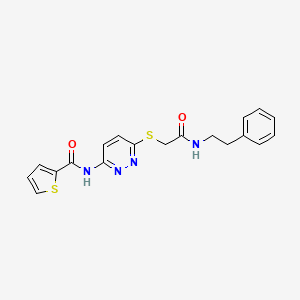

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

描述

This compound features a pyridazine core substituted with a thioether-linked 2-oxoethylphenethylamino moiety at position 6 and a thiophene-2-carboxamide group at position 2. Its molecular formula is C₁₈H₁₇N₅O₂S₂ (calculated molecular weight: ~403.48 g/mol). The phenethylamino group introduces lipophilic and hydrogen-bonding capabilities, which may influence pharmacokinetics and target binding.

属性

IUPAC Name |

N-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c24-17(20-11-10-14-5-2-1-3-6-14)13-27-18-9-8-16(22-23-18)21-19(25)15-7-4-12-26-15/h1-9,12H,10-11,13H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCGAUDQLQHEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the pyridazine and thiophene rings, followed by the introduction of the carboxamide group. Common reagents used in these reactions include phenethylamine, thiophene-2-carboxylic acid, and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity of the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, altering the compound’s properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

科学研究应用

Research indicates that N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exhibits several biological activities:

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as:

- Induction of apoptosis

- Cell cycle arrest in various cancer cell lines

Antimicrobial Properties

The compound has shown efficacy against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

Research indicates that it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have documented the biological effects of compounds with structural similarities to this compound:

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity.

- Antimicrobial Evaluations : Laboratory tests revealed that the compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, supporting its use in developing new antimicrobial agents.

- Inflammation Modulation : In vivo studies showed reduced markers of inflammation in animal models treated with the compound, suggesting its potential for therapeutic applications in inflammatory diseases.

作用机制

The mechanism of action of N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

相似化合物的比较

Structural Analogues with Varied Aromatic Substitutions

a. N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (CAS 1021107-34-5)

- Key Differences: The phenethylamino group in the target compound is replaced with a benzodioxolylamino moiety.

- Its molecular weight (414.5 g/mol) is slightly higher than the target compound .

b. N-(6-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (CAS 1021107-39-0)

- Key Differences: A 4-fluorophenyl group replaces the phenethylamino chain.

- Impact : The fluorine atom increases electronegativity and may improve metabolic stability. The smaller substituent reduces lipophilicity (molecular weight: 388.4 g/mol) compared to the target compound .

c. N-{6-[({[2-(Trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}furan-2-carboxamide (CAS 1021026-28-7)

- Key Differences: A trifluoromethylphenyl group replaces phenethylamino, and the thiophene is substituted with a furan.

- Impact : The CF₃ group enhances hydrophobicity and electron-withdrawing effects, which could improve membrane permeability. The furan’s lower aromaticity compared to thiophene may reduce π-stacking interactions .

Analogues with Heterocyclic Modifications

a. N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1219913-66-2)

- Key Differences : A triazole ring replaces the thiophene-2-carboxamide, and the pyridazine is modified with a 6-oxo group.

- The 6-oxo group may alter redox properties or solubility .

b. Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Key Differences : A thiazolopyrimidine core replaces pyridazine, with a trimethoxybenzylidene substituent.

- Impact : The fused thiazolopyrimidine system increases rigidity, which could restrict conformational flexibility during receptor binding. The trimethoxy group enhances steric hindrance and polarity .

a. Substituted N-(2-Oxo-2-(phenylamino)ethyl)thiomorpholine-4-carboxamide Derivatives

- Key Differences: Thiomorpholine replaces pyridazine, and phenylamino substitutes phenethylamino.

- Biological Relevance : Compounds in this class showed variable local anesthetic activity. For example, derivatives 4a and 4b lacked surface anesthetic activity, while others demonstrated efficacy. This suggests that the pyridazine-thiophene scaffold in the target compound may offer distinct pharmacological advantages .

b. 2-Bromo-N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-(phenethylamino)-1-(thiophen-2-yl)ethyl)acetamide

- Key Differences : A bromoacetamide warhead and chloro-methoxyphenyl group are present.

- Biological Relevance: This compound was studied as a glutathione peroxidase 4 (GPX4) inhibitor, indicating that the 2-oxoethylphenethylamino motif may play a role in targeting redox enzymes .

生物活性

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a synthetic compound with a complex structure that suggests potential biological activity. Its unique molecular configuration includes a pyridazinyl moiety linked to a thiophene-2-carboxamide, which may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H18N4O3S |

| Molecular Weight | 382.4 g/mol |

| CAS Number | 1021136-13-9 |

The presence of the phenethylamino group is noteworthy, as it could enhance binding affinity to biological targets.

The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors. The thioether linkage and the carboxamide group may facilitate binding to target proteins, potentially modulating their activity. This could lead to alterations in cellular signaling pathways, influencing processes such as inflammation, cancer cell proliferation, or microbial resistance.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives containing thiophene and pyridazine moieties have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial efficacy is limited, related studies suggest potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The structural analogs of this compound have been investigated for their anticancer properties. Compounds that inhibit kinases involved in cell proliferation are particularly promising. The interaction of the phenethylamino group with kinase receptors could inhibit tumor growth, making this compound a candidate for further investigation in cancer therapeutics.

Case Studies

- Study on Pyridazine Derivatives : A study demonstrated that pyridazine derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the core structure can enhance biological activity. The presence of functional groups such as thioethers was noted to play a critical role in enhancing potency against cancer cells .

- Antimicrobial Evaluation : In an evaluation of related compounds, several exhibited MIC values in the low micromolar range against bacterial strains. This suggests that this compound may also possess similar antimicrobial properties worth exploring .

常见问题

Q. What are the common synthetic routes for preparing thiophene-2-carboxamide derivatives, and how do they apply to this compound?

Thiophene-2-carboxamide derivatives are typically synthesized via condensation reactions, refluxing with reagents like isothiocyanates or aldehydes in polar solvents (e.g., ethanol or DMF). For example, analogs with pyridazine-thioether linkages (as in the target compound) can be formed by reacting thiol-containing intermediates with halogenated pyridazines under basic conditions. Key steps include nucleophilic substitution at the pyridazine sulfur position and carboxamide coupling via activating agents like EDCI . Yields often range from 70–80%, with purification via recrystallization (e.g., ethanol/water mixtures) .

Q. How is structural characterization performed for such compounds, and what analytical discrepancies might arise?

Structural confirmation relies on NMR (1H/13C), IR, and mass spectrometry. For example:

- IR : Peaks at ~1650–1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H), and ~650 cm⁻¹ (C-S-C) are critical for identifying carboxamide and thioether moieties .

- NMR : Pyridazine protons appear as deshielded signals (δ 8.0–9.0 ppm), while thiophene protons resonate at δ 6.5–7.5 ppm. Discrepancies in integration or splitting may indicate impurities or tautomerism, requiring repeated analysis in deuterated DMSO or CDCl3 .

- Mass Spec : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of phenethylamine or thiophene groups) validate the structure .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyridazine-thioether linkage, and what side reactions require mitigation?

Yield optimization involves:

- Temperature control : Refluxing at 80–100°C in ethanol minimizes side products like disulfide formation .

- Catalyst use : Sodium acetate or triethylamine enhances nucleophilic substitution efficiency by deprotonating thiol intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts such as unreacted thiophene precursors or oxidized sulfur species .

Q. What computational strategies are effective for predicting the bioactivity of this compound?

Quantum mechanical calculations (e.g., DFT) model electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., kinases or GPCRs) assesses binding affinity. For example, the phenethylamino group may interact with hydrophobic pockets via π-π stacking, while the carboxamide forms hydrogen bonds . Experimental validation via in vitro assays (e.g., enzyme inhibition) is critical to confirm predictions .

Q. How do solvent polarity and pH influence the stability of the thioether bond in aqueous environments?

Q. What mechanistic insights explain the cyclization of intermediates during synthesis?

Cyclization (e.g., thiazole or triazepine formation) often proceeds via intramolecular nucleophilic attack. For example, iodine in DMF oxidizes thiols to disulfides, facilitating ring closure in thiadiazole derivatives. Monitoring via TLC or in situ IR confirms completion .

Methodological Challenges & Solutions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Variable temperature NMR : Resolves dynamic effects like proton exchange in amide groups.

- 2D techniques (HSQC, HMBC) : Assign ambiguous signals by correlating 1H-13C couplings .

- X-ray crystallography : Provides definitive confirmation of stereochemistry and bond lengths, as seen in thiazolopyrimidine analogs .

Q. What strategies validate the compound’s pharmacokinetic properties in preclinical models?

- Solubility : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance aqueous solubility.

- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., oxidation of the phenethyl group) .

- Permeability : Caco-2 cell assays predict intestinal absorption, guiding structural modifications like methyl group addition .

Q. How can researchers address low reproducibility in synthetic protocols?

- Standardize reagent purity : Use freshly distilled solvents and anhydrous conditions to prevent hydrolysis.

- Monitor reaction progress : In-line FTIR or LC-MS detects intermediates and optimizes reaction time .

Data Interpretation & Contradictions

Q. Why might bioactivity data contradict computational predictions?

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。